Butyl phenylacetate

Vue d'ensemble

Description

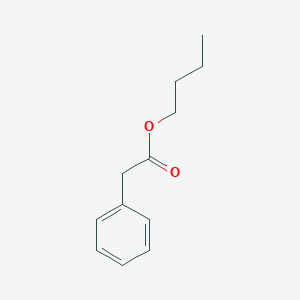

Butyl phenylacetate (CAS No.: Not explicitly provided in evidence; referenced in regulatory lists ) is an ester derived from phenylacetic acid and butanol. It is classified under the "Phenylacetates—Aliphatic saturated straight chain" subgroup and is widely utilized in the food and fragrance industries as a flavoring agent due to its aromatic properties. Regulatory bodies such as the Food Chemicals Codex (FCC) recognize its use in food additives . Structurally, it consists of a phenyl group attached to an acetate moiety with a butyl ester chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl phenylacetate is typically synthesized through the esterification of phenylacetic acid with butanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to drive the reaction to completion and to remove water formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a consistent product quality and higher yield. The reaction mixture is continuously fed into a reactor where it reacts under controlled temperature and pressure conditions. The product is then purified through distillation .

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound.

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield phenylacetic acid and butanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Esterification: Phenylacetic acid, butanol, hydrochloric acid (catalyst), reflux conditions.

Hydrolysis: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide), aqueous conditions.

Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.

Major Products Formed:

Hydrolysis: Phenylacetic acid and butanol.

Transesterification: Different esters depending on the alcohol used (e.g., methyl phenylacetate, ethyl phenylacetate).

Applications De Recherche Scientifique

Flavoring and Fragrance Applications

Butyl phenylacetate is widely used in the food and cosmetic industries due to its pleasant aroma, which resembles that of fruits and flowers. Its applications include:

- Flavoring Agent : Utilized in various food products to enhance taste profiles. It is particularly noted for its use in fruit-flavored products.

- Fragrance Component : Commonly incorporated into perfumes and personal care products to provide a sweet, fruity scent.

Table 1: Applications in Flavoring and Fragrance

| Application Type | Specific Use |

|---|---|

| Flavoring Agent | Used in fruit-flavored beverages |

| Fragrance Component | Present in perfumes and cosmetics |

| Aroma Enhancement | Blends well with woody notes |

Chemical Synthesis

This compound serves as a precursor or intermediate in various chemical syntheses. It can be involved in reactions such as:

- Esterification Reactions : BPA can be synthesized through the esterification of phenylacetic acid with butanol, which is a common method used in organic synthesis.

- Enolate Chemistry : Research has shown that BPA can form enolates, which are crucial intermediates in many organic reactions. Studies have focused on the structural properties of these enolates, providing insights into their reactivity patterns .

Case Study: Enolate Formation

A study published in the Journal of the American Chemical Society explored the structural characteristics of methyl and tert-butyl phenylacetate enolates using spectroscopic methods. The findings revealed significant differences in stability and reactivity based on the configuration of these enolates, highlighting BPA's potential utility in synthetic organic chemistry .

Biological Applications

Recent research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have suggested that BPA exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as a natural preservative.

- Biotransformation Studies : Research involving microbial fermentation has shown that BPA can be metabolized by specific strains, leading to the production of other valuable compounds .

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial Activity | Effective against select bacteria |

| Biotransformation | Metabolized by specific microorganisms |

Industrial Applications

In addition to its uses in flavoring and fragrance, this compound finds applications in various industrial processes:

- Solvent Properties : Due to its solvent capabilities, it is used in formulations for paints, coatings, and adhesives.

- Chemical Intermediate : BPA can serve as an intermediate for synthesizing other chemicals used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of butyl phenylacetate is primarily related to its role as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid. The released phenylacetic acid can then participate in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Phenylacetate Esters

Phenylacetate esters vary in their aliphatic or aromatic substituents, which influence their physical properties, applications, and biological activities. Below is a comparative analysis of butyl phenylacetate with key analogues:

Table 1: Structural and Functional Comparison of Phenylacetate Esters

Key Observations:

- Structural Differences: Branching (e.g., isobutyl vs. n-butyl) affects volatility and odor profile. Isothis compound exhibits a more complex scent (chocolate, musty) compared to the sweeter notes of the straight-chain butyl variant .

- Regulatory Status : this compound is explicitly listed in the FCC as a food additive, whereas others like geranyl phenylacetate are primarily used in fragrances .

- Thermodynamic Properties : Aliphatic branched esters (e.g., isobutyl) generally have lower melting points than straight-chain analogues due to reduced molecular packing efficiency.

Activité Biologique

Butyl phenylacetate, a compound with the chemical formula C₁₂H₁₆O₂, is an ester derived from phenylacetic acid and butanol. It is primarily recognized for its applications in the fragrance industry, but recent studies have highlighted its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

- Molecular Weight : 192.26 g/mol

- Boiling Point : Approximately 230 °C

- Solubility : Soluble in organic solvents; insoluble in water.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on the biocontrol agent Bacillus mycoides demonstrated that volatile compounds produced by this bacterium, including phenylacetic acid and methylphenyl acetate, effectively inhibited fungal pathogens like Fusarium oxysporum. While this compound was not directly tested, its structural similarity to these compounds suggests potential antifungal properties .

Anticancer Activity

Recent investigations into various phenylacetate derivatives have shown promising anticancer effects. For instance, compounds related to this compound were evaluated for their ability to inhibit tubulin polymerization in cancer cell lines. The results indicated that certain derivatives had IC₅₀ values lower than known chemotherapeutic agents, suggesting a mechanism of action that may involve apoptosis induction through caspase activation and modulation of cell cycle progression .

Study 1: Antifungal Efficacy

In a greenhouse study, Bacillus mycoides strain BM02 was found to reduce the severity of Fusarium wilt in tomato plants. Although this compound was not isolated as a primary compound in this study, the role of similar esters in promoting plant health and reducing disease severity highlights the potential applications of this compound in agricultural settings .

Study 2: Anticancer Activity Evaluation

A comparative analysis of various benzo[b]furan derivatives revealed that structural modifications could enhance antiproliferative activity against cancer cell lines. Compounds structurally related to this compound demonstrated significant potency in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar ester functionalities showed promising results with IC₅₀ values ranging from 0.56 µM to 1.4 µM against various cancer types .

Data Table: Biological Activity Overview

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for esters. Butyl phenylacetate undergoes hydrolysis under acidic or basic conditions to yield phenylacetic acid and butanol.

Mechanistic Insight :

-

Acidic hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of water to generate a hydroxide ion, which attacks the electrophilic carbonyl carbon .

Transesterification

This compound can undergo transesterification with alcohols in the presence of acid or base catalysts to form alternative esters.

Mechanistic Insight :

-

The reaction involves nucleophilic substitution at the ester carbonyl, where the alkoxide group of the incoming alcohol displaces the butoxy group .

Aminolysis

Reaction with amines leads to the formation of amides, a process relevant in pharmaceutical synthesis.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Ammonolysis | NH₃ (g), 100°C, pressure reactor | Phenylacetamide + Butanol | Limited experimental data; inferred from analogous ester reactions . |

Mechanistic Insight :

-

Ammonia acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to release butanol .

Oxidation and Reduction

The ester group and aromatic ring may participate in redox reactions under specific conditions.

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-electron transfer mechanism .

-

Oxidative cleavage of the aromatic ring requires harsh conditions and is less common for phenylacetate esters .

Thermal Decomposition

At elevated temperatures, this compound may decompose into volatile organic compounds.

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Pyrolysis | >250°C, inert atmosphere | Toluene + CO₂ + Butene | Observed in thermogravimetric analysis (TGA) of structurally similar esters . |

Mechanistic Insight :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the accurate quantification of Butyl phenylacetate in food or environmental matrices, and how should researchers validate these methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with reverse-phase C18 columns are optimal for separating and quantifying this compound in complex samples. Validation should include spike-and-recovery experiments, calibration curves (linearity range: 0.1–100 µg/mL), and precision tests (intra-/inter-day variability <15%). Ensure method specificity by comparing retention times and mass spectra with certified reference standards. Document protocols following journal guidelines for reproducibility, as outlined in experimental reporting standards .

Q. What synthetic routes are available for laboratory-scale production of this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary method is acid-catalyzed Fischer esterification of phenylacetic acid with n-butanol (molar ratio 1:1.5) using concentrated sulfuric acid (5% v/v) under reflux (3–6 hours). Monitor reaction progress via thin-layer chromatography (TLC) or GC. Purify via fractional distillation (boiling point ~137°C) or silica gel chromatography (eluent: hexane/ethyl acetate 9:1). Yields typically range from 65–85%, with purity >95% confirmed by NMR and HPLC. Optimize catalyst loading and reaction time to minimize side products (e.g., diesters). Reference industrial synthesis protocols for scalability insights .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of phenylacetate derivatives, and how does esterification (e.g., this compound) modulate these effects compared to free phenylacetic acid?

- Methodological Answer : Phenylacetate derivatives may exert effects via hydrolysis to phenylacetic acid, which induces apoptosis in cancer cells by downregulating Bcl-2, upregulating Bax, and arresting the cell cycle at G1 phase (via p21Cip1/pRb pathways). To assess this compound’s activity, conduct comparative in vitro studies using cancer cell lines (e.g., osteosarcoma) with/without esterase inhibitors to block hydrolysis. Measure apoptosis (Annexin V/PI staining) and protein expression (Western blot). Reference preclinical models from phenylacetate studies .

Q. How can researchers investigate the role of this compound in microbial degradation of synthetic polymers, and what omics approaches are suitable for elucidating related metabolic pathways?

- Methodological Answer : Enrich microbial consortia from pollutant-exposed environments (e.g., polyethylene-contaminated sites) with this compound as a sole carbon source. Use metagenomics to identify esterase/lipase genes and metaproteomics to detect key enzymes (e.g., multicopper oxidases). Network analysis can link phenylacetate metabolism to tricarboxylic acid (TCA) cycles and amino acid pathways. Validate enzyme activity via colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis). Reference proteomics workflows from polyethylene degradation studies .

Q. How should conflicting data on the cytotoxic effects of this compound across studies be resolved through experimental design?

- Methodological Answer : Discrepancies may arise from variations in compound purity, hydrolysis rates in biological media, or cell-line specificity. Design experiments with:

- Standardized purity validation : NMR (>99% purity) and HPLC (no detectable impurities).

- Controlled hydrolysis conditions : Pre-hydrolyze this compound with esterases and compare effects with intact ester.

- Multi-model testing : Use diverse cell lines (cancer vs. normal) and in vivo models.

Apply multivariate statistical analysis to isolate confounding variables. Reference research question frameworks emphasizing reproducibility .

Propriétés

IUPAC Name |

butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059541 | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pleasant rose and honey-like odour | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 135.00 °C. @ 15.00 mm Hg | |

| Record name | Butyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-43-0 | |

| Record name | Butyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.